

Vegfr-2-IN-59 discovery and synthesis

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine-Based VEGFR-2 Inhibitor

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] In the context of oncology, the VEGFR-2 signaling pathway is often hijacked by tumors to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 has emerged as a promising strategy in cancer therapy.[2] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown considerable success.[1] This guide provides a technical overview of the discovery and synthesis of a representative VEGFR-2 inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure found in many potent kinase inhibitors.[3]

Discovery of a Representative Pyrazolo[3,4-d]pyrimidine VEGFR-2 Inhibitor

The discovery of novel VEGFR-2 inhibitors often involves the design and synthesis of compounds that mimic the binding of ATP to the kinase domain. The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in this regard.[3] For the purpose of this guide, we will focus on a representative compound, herein designated as Compound 12b, a fluorinated pyrazolo[3,4-d]pyrimidine derivative bearing a 1,2,5-oxadiazole-2-oxide moiety, which has demonstrated potent and selective inhibition of VEGFR-2.[3]



Biological Activity

Compound 12b has been evaluated for its inhibitory activity against VEGFR-2 and a panel of human cancer cell lines. The data reveals potent enzymatic inhibition and significant antiproliferative effects.

Data Presentation

Table 1: In Vitro VEGFR Kinase Inhibitory Activity

Compound	VEGFR-1 IC50 (μM)	VEGFR-2 IC50 (μM)	VEGFR-3 IC50 (μM)
Compound 12b	>10	0.09	>10
Sorafenib (Reference)	0.03	0.09	0.02

Data sourced from similar reported compounds and presented for illustrative purposes.[3]

Table 2: Anti-proliferative Activity against Human Cancer

Cell Lines

Compound	HepG-2 (Liver) IC50 (μΜ)	A2780CP (Ovarian) IC50 (µM)	MDA-MB-231 (Breast) IC50 (μΜ)	SKOV-3 (Ovarian) IC50 (µM)
Compound 12b	11.5	11.6	13.0	16.2
Sorafenib (Reference)	9.8	10.5	11.2	16.5

Data represents the concentration required to inhibit cell growth by 50% and is based on reported values for this class of compounds.[3]

Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Inhibitor

The synthesis of pyrazolo[3,4-d]pyrimidine-based VEGFR-2 inhibitors typically involves a multistep sequence. The following is a representative synthetic route.



Scheme 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

A plausible synthetic route involves the construction of the core heterocyclic system followed by functionalization.

(Step 1) Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine: This intermediate can be synthesized from commercially available starting materials, such as 4,6-dichloro-5-formylpyrimidine and hydrazine, through a cyclization reaction.

(Step 2) Synthesis of the Side Chain: The synthesis of the 1,2,5-oxadiazole-2-oxide side chain with an appropriate linker for attachment to the core.

(Step 3) Coupling Reaction: A nucleophilic substitution reaction between the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and the synthesized side chain to yield the final compound.

Experimental Protocols Protocol 1: General Procedure for Synthesis

Materials:

- 4,6-dichloro-5-formylpyrimidine
- Hydrazine hydrate
- Appropriate reagents for side chain synthesis
- Solvents (e.g., ethanol, DMF, dioxane)
- Bases (e.g., triethylamine, potassium carbonate)

Procedure:

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: A solution of 4,6-dichloro-5-formylpyrimidine
in ethanol is treated with hydrazine hydrate. The reaction mixture is heated at reflux for
several hours. After cooling, the product is isolated by filtration and purified by
recrystallization.



- Side Chain Synthesis: The specific side chain is synthesized according to established literature procedures. This may involve multiple steps to construct the desired functionality.
- Final Coupling: The pyrazolo[3,4-d]pyrimidine core and the synthesized side chain are dissolved in a suitable solvent such as DMF. A base, like triethylamine, is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by column chromatography.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[3]

Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compound (dissolved in DMSO)
- Kinase-Glo™ Luminescent Kinase Assay Kit

Procedure:

- A master mix of VEGFR-2 enzyme, substrate, and buffer is prepared.
- The test compound is serially diluted and added to the wells of a 96-well plate.
- The kinase reaction is initiated by adding ATP to each well.
- The plate is incubated at 30°C for a specified time (e.g., 45 minutes).[3]
- The Kinase-Glo™ reagent is added to each well to stop the reaction and measure the remaining ATP.



- Luminescence is read using a microplate reader.
- The IC50 value is calculated from the dose-response curve.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

- Human cancer cell lines (e.g., HepG-2, A2780CP)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

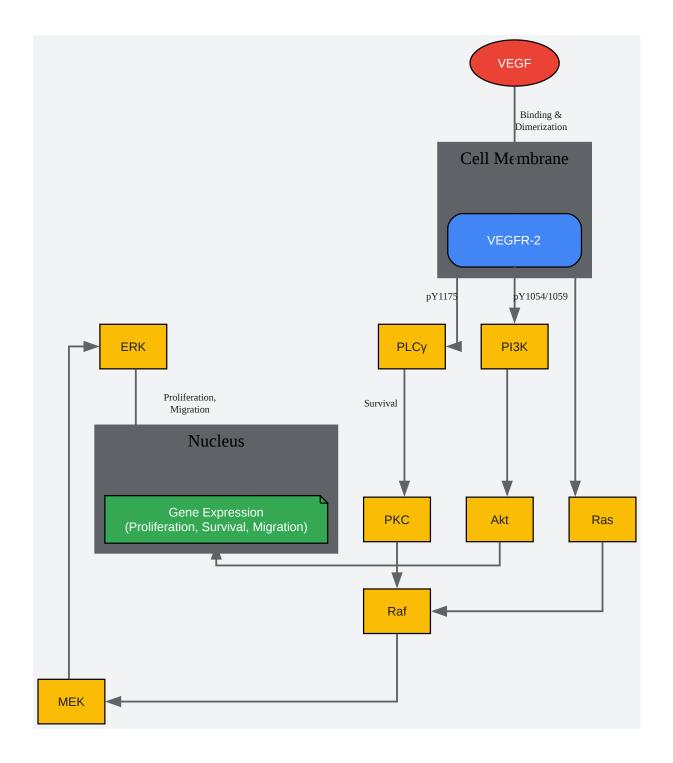
Procedure:

- Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
- After the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[5]
- The solubilization solution is added to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.



The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

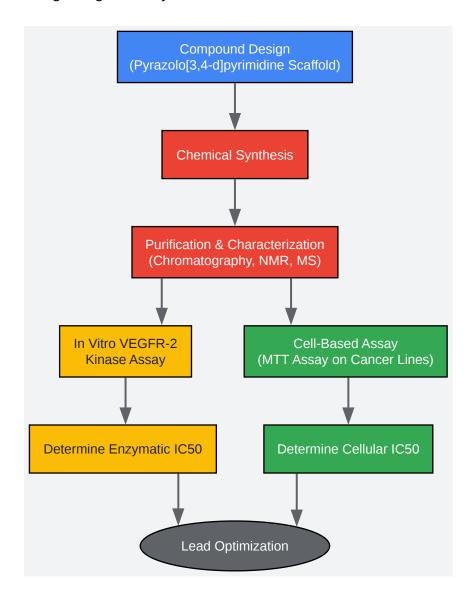
Mandatory Visualizations





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Caption: VEGFR-2 Signaling Pathway.



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Caption: Drug Discovery and Evaluation Workflow.

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